5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, often involves cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation . This process is catalysed by samarium chloride .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid comprises a pyrimidine ring substituted with a bromine atom, a furan ring, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Physical And Chemical Properties Analysis
5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
Environmental Science
Lastly, this compound’s derivatives could be explored for their potential use in environmental science, such as in the development of sensors for detecting pollutants or in the synthesis of compounds that can help in the breakdown of hazardous materials.
Each of these applications leverages the unique chemical structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid to explore and develop new technologies and solutions across various fields of science .
Safety and Hazards
The safety data sheet (MSDS) for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid can be found online . It’s important to refer to this document for detailed safety and handling information. As a general rule, this compound should be handled with appropriate protective equipment and in a laboratory setting to ensure safety .
Future Directions
The future directions for research on 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid and similar compounds could involve their synthesis from biomass, as part of a shift from traditional resources like crude oil to renewable resources . This could open up new possibilities for the economical production of a wide range of compounds .
Mechanism of Action
Target of action
Many pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action can vary greatly depending on the specific compound and its target. For example, some pyrimidine derivatives can inhibit enzymes, while others might bind to receptors and modulate their activity .
Biochemical pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways. For instance, some are used in the synthesis of DNA and RNA, while others play a role in signal transduction .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and can range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJUZFDOWIVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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